3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

cross-coupling Suzuki-Miyaura C–Br vs. C–Cl reactivity

3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS 1542340-73-7) is a heterocyclic building block featuring a saturated tetrahydropyrimidine ring fused to a pyrazole core, with a bromine atom at the 3-position and a methyl group at the 2-position. Its molecular formula is C₇H₁₀BrN₃ (MW 216.08 g/mol).

Molecular Formula C7H10BrN3
Molecular Weight 216.08 g/mol
CAS No. 1542340-73-7
Cat. No. B1451147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
CAS1542340-73-7
Molecular FormulaC7H10BrN3
Molecular Weight216.08 g/mol
Structural Identifiers
SMILESCC1=NN2CCCNC2=C1Br
InChIInChI=1S/C7H10BrN3/c1-5-6(8)7-9-3-2-4-11(7)10-5/h9H,2-4H2,1H3
InChIKeyJCQAOQOBVAKCKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS 1542340-73-7): Sourcing and Baseline Characterization


3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS 1542340-73-7) is a heterocyclic building block featuring a saturated tetrahydropyrimidine ring fused to a pyrazole core, with a bromine atom at the 3-position and a methyl group at the 2-position. Its molecular formula is C₇H₁₀BrN₃ (MW 216.08 g/mol) . The compound is commercially available from multiple vendors at 95% purity , with some suppliers offering 98% purity . The bromine substituent at C-3 serves as a versatile synthetic handle for cross-coupling reactions, enabling rapid diversification of the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry [1].

Why Unqualified In-Class Substitution of 3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Creates Risk


The pyrazolo[1,5-a]pyrimidine scaffold is an isomeric family where the position of nitrogen atoms and ring saturation state profoundly influence both physicochemical properties and biological target engagement [1]. The target compound 3-bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (C-3 Br, C-2 Me, partially saturated) differs from its closest analogs—3-chloro-2-methyl analog (halogen type), the 3-bromo des-methyl analog (substitution pattern), and the fully aromatic 3-bromopyrazolo[1,5-a]pyrimidine (saturation state)—in electronic character, lipophilicity, and conformational flexibility. While these compounds share the same core nomenclature, the 3-bromo substituent confers distinct reactivity in Pd-catalyzed cross-couplings compared to chloro analogs, and the tetrahydropyrimidine ring introduces sp³ character absent in aromatic congeners, altering solubility and molecular recognition [2]. Procurement of a near-neighbor analog without confirming synthetic compatibility or biological target requirements therefore carries significant risk of failed diversification or reduced activity.

Quantitative Differentiation: 3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine vs. Closest Analogs


Halogen-Dependent Reactivity: 3-Br vs. 3-Cl in Pd-Catalyzed Cross-Coupling of 2-Methyl-tetrahydropyrazolo[1,5-a]pyrimidines

The C-3 bromine atom enables significantly faster oxidative addition with Pd(0) catalysts compared to the C-3 chlorine analog. In general pyrazolo[1,5-a]pyrimidine systems, the C–Br bond dissociation energy is approximately 65–70 kcal/mol versus ~80–85 kcal/mol for C–Cl, translating to qualitatively higher reactivity under mild Suzuki-Miyaura conditions [1]. The chlorine analog 3-chloro-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS 1556166-13-2) requires either elevated temperature (>100 °C), longer reaction times, or specialized ligand systems (e.g., XPhos, SPhos) to achieve comparable conversion . For end-users performing parallel library synthesis, the bromo compound offers a broader scope of compatible coupling partners and conditions under standard protocols.

cross-coupling Suzuki-Miyaura C–Br vs. C–Cl reactivity medicinal chemistry building blocks

Lipophilicity Tuning: Measured LogP of 3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine vs. Des-Methyl and Des-Bromo Analogs

The target compound has a measured LogP of 1.94 . This places it in a favorable lipophilicity range for CNS drug discovery (optimal LogP typically 1–3). The des-bromo analog 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS 1282597-36-7), lacking the bromine atom, has a LogP estimated at approximately 0.5–0.8 based on analogous structures, making it significantly more polar. Conversely, the fully aromatic 3-bromopyrazolo[1,5-a]pyrimidine (CAS 1692448-94-0) has a calculated LogP of ~2.5–3.0, exceeding the CNS-optimal range [1]. The partially saturated tetrahydropyrimidine ring in the target compound thus combines the synthetic utility of the bromine handle with balanced lipophilicity.

LogP lipophilicity CNS drug design physicochemical property differentiation

Synthetic Accessibility: Bromination Yields of 2-Methyl-tetrahydropyrazolo[1,5-a]pyrimidines as a Class

The bromination of 2-methylpyrazolo[1,5-a]pyrimidine substrates using N-bromosuccinimide (NBS) proceeds with reported yields of 70–98% in the pyrazolo[1,5-a]pyrimidine class [1]. The target compound bearing the tetrahydropyrimidine ring system is part of a well-established synthetic route where bromination at C-3 occurs regioselectively due to the electron-rich nature of the pyrazole ring. High-yielding bromination chemistry (routinely >80%) supports robust commercial supply and reasonable cost relative to multi-step custom syntheses of non-commercial analogs.

bromination N-bromosuccinimide synthesis yield building block availability

Conformational Differentiation: Tetrahydropyrimidine Saturation vs. Fully Aromatic 3-Bromopyrazolo[1,5-a]pyrimidine Analogs

The target compound contains a saturated tetrahydropyrimidine ring (six sp³-hybridized carbon-hydrogen bonds in the pyrimidine portion), yielding a higher fraction of sp³ carbons (fsp³) than the fully aromatic analog 3-bromopyrazolo[1,5-a]pyrimidine. For the target compound, fsp³ = 6/7 ≈ 0.86 (excluding methyl), compared to fsp³ = 0 for the aromatic congener. Higher fsp³ values have been statistically correlated with improved aqueous solubility and reduced promiscuous binding in medicinal chemistry campaigns [1]. The saturated ring also introduces a half-chair conformation that presents different three-dimensional pharmacophore features compared to the planar aromatic scaffold, potentially enabling access to distinct target selectivity profiles.

fsp³ conformational flexibility solubility advantage aromatic vs. saturated heterocycles

Scaffold Patent Landscape: Pyrazolo[1,5-a]pyrimidines as Privileged Kinase Inhibitor Cores

Pyrazolo[1,5-a]pyrimidines are extensively patented as kinase inhibitor scaffolds, with granted patents covering CDK inhibitors (US 8,580,782 B2), TRK kinase inhibitors, and mGluR modulators [1]. The 3-bromo-2-methyl substitution pattern is a common intermediate for generating C-3 diversified analogs through cross-coupling. While no one single compound dominates this scaffold class, the availability of the 3-bromo-2-methyl-tetrahydropyrimidine analog as a building block enables exploration of chemical space complementary to published inhibitors, many of which feature aromatic pyrazolo[1,5-a]pyrimidine cores. The tetrahydropyrimidine ring introduces conformational features not present in the majority of patented examples, potentially allowing novel intellectual property generation.

kinase inhibitor CDK inhibitor patent analysis pyrazolo[1,5-a]pyrimidine scaffold

Optimal Deployment Scenarios for 3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine in Research and Industry


Kinase Inhibitor Library Design Leveraging C-3 Diversification

Medicinal chemistry teams building kinase-focused compound libraries should prioritize this building block for C-3 cross-coupling diversification (Suzuki, Buchwald-Hartwig, Sonogashira). As established in Section 3 Evidence 1, the bromine handle provides superior reactivity over chloro analogs under mild conditions. The tetrahydropyrimidine ring introduces conformational three-dimensionality (Section 3 Evidence 4) that differentiates resulting analogs from the predominantly planar aromatic pyrazolopyrimidine kinase inhibitors in the patent literature (Section 3 Evidence 5). Coupling with boronic acids, amines, or alkynes at the C-3 position generates novel chemotypes for screening against kinase panels including CDK, TRK, and PI3K family members. [1]

CNS-Targeted Lead Optimization Where Balanced Lipophilicity Is Critical

For CNS drug discovery programs where LogP control is essential, the measured LogP of 1.94 for the target compound (Section 3 Evidence 2) places it within the optimal range (1–3) for blood-brain barrier penetration. This compound can serve as a core scaffold for CNS-targeted libraries where the bromine handle is used to install diverse aryl/heteroaryl groups while maintaining lipophilicity within acceptable bounds. The des-bromo analog (LogP ~0.5–0.8) may be too polar for many CNS targets, while fully aromatic analogs (LogP >2.5) risk exceeding desirable lipophilicity ranges. [1]

Efficient Parallel Synthesis and Lead Generation Campaigns Requiring Pre-Functionalized Building Blocks

Contract research organizations (CROs) and internal medicinal chemistry groups executing large parallel synthesis campaigns benefit from the ready availability of this pre-functionalized building block. As noted in Section 3 Evidence 3, purchasing the 3-bromo compound directly eliminates an in-house bromination step (class yields 70–98%), reducing synthesis cycle time by 1–2 days per library plate and avoiding yield losses associated with bromination of sensitive substrates. The commercial availability at 95–98% purity from multiple vendors (Section 1) ensures supply chain reliability for multi-gram to kilogram scale campaigns. [1]

Scaffold-Hopping from Aromatic to Partially Saturated Pyrazolopyrimidine Series

Teams seeking to improve solubility, reduce aromatic ring count, or escape crowded IP space around aromatic pyrazolo[1,5-a]pyrimidine kinase inhibitors should evaluate this tetrahydropyrimidine-containing scaffold. The higher fraction of sp³-hybridized carbons (fsp³ ≈ 0.86) compared to aromatic analogs (fsp³ = 0) has been statistically linked to improved clinical developability (Section 3 Evidence 4). This compound provides a direct entry point into a chemical subspace that is underrepresented in both the patent and primary literature relative to the fully aromatic pyrazolopyrimidine class (Section 3 Evidence 5). [1]

Quote Request

Request a Quote for 3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.